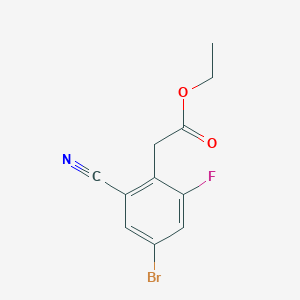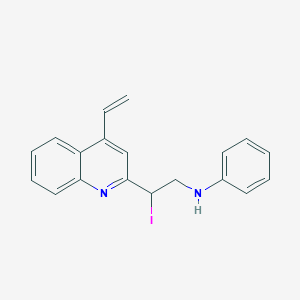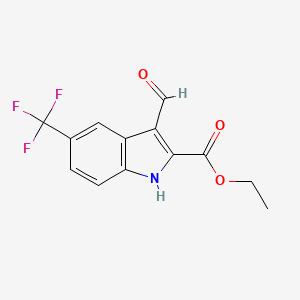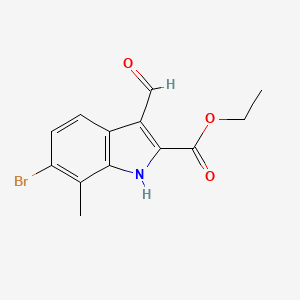
2-メチル-4-(3-メチル-1-ピペリジニル)アニリン
概要
説明
2-Methyl-4-(3-methylpiperidin-1-yl)aniline is a chemical compound with the molecular formula C13H20N2. It is a derivative of piperidine, a six-membered heterocyclic amine, and aniline, an aromatic amine. This compound is of interest due to its unique structure, which combines the properties of both piperidine and aniline moieties, making it useful in various scientific and industrial applications .
科学的研究の応用
2-Methyl-4-(3-methylpiperidin-1-yl)aniline is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(3-methylpiperidin-1-yl)aniline typically involves the reaction of 2-methyl aniline with 3-methylpiperidine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) to facilitate the hydrogenation process . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-4-(3-methylpiperidin-1-yl)aniline may involve large-scale hydrogenation reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality .
化学反応の分析
Types of Reactions
2-Methyl-4-(3-methylpiperidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and chlorine (Cl2) for chlorination.
Major Products Formed
Oxidation: N-oxides of 2-Methyl-4-(3-methylpiperidin-1-yl)aniline.
Reduction: Reduced amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the aromatic ring.
作用機序
The mechanism of action of 2-Methyl-4-(3-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine moiety can mimic the structure of natural ligands, allowing the compound to bind to receptor sites and modulate their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
類似化合物との比較
Similar Compounds
1-Acetyl-3-methylpiperidine: Similar in structure but with an acetyl group instead of an aniline moiety.
1-(1-Methyl-4-piperidinyl)piperazine: Contains a piperazine ring in addition to the piperidine moiety.
4-(1-Methylpiperidin-4-yl)aniline: Similar structure with a different substitution pattern on the piperidine ring.
Uniqueness
2-Methyl-4-(3-methylpiperidin-1-yl)aniline is unique due to its combination of piperidine and aniline structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
2-methyl-4-(3-methylpiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10-4-3-7-15(9-10)12-5-6-13(14)11(2)8-12/h5-6,8,10H,3-4,7,9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIRJNXXCYWNIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1486382.png)






![4,6-difluoro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486394.png)
![[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid](/img/structure/B1486396.png)
